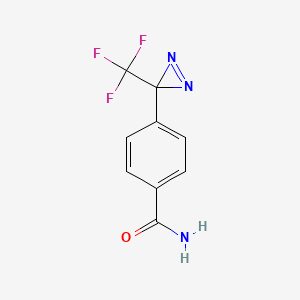

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” is a fluorinated aromatic amide . It has the molecular formula C8H6F3NO .

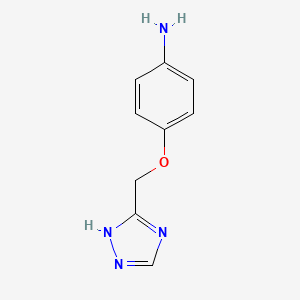

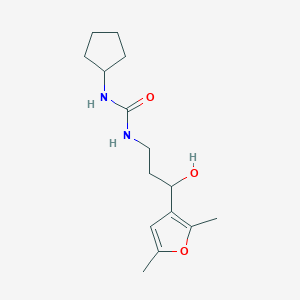

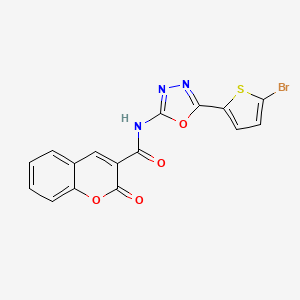

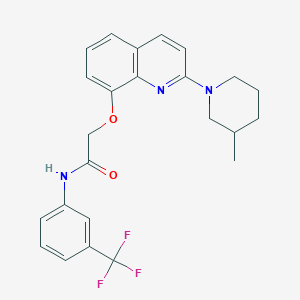

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 254.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.2±0.3 cm3 .Scientific Research Applications

Photoaffinity Probes

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide has been studied for its potential in photoaffinity probes. Photolysis of related diazirine compounds in various solvents led to photoproducts indicative of singlet carbene intermediates, which are crucial for photoaffinity labeling in biological systems. However, the reversibility of photoinsertion processes in these systems poses limitations for obtaining primary sequence data (Platz et al., 1991).

Oligonucleotide Synthesis and Modification

This compound has been utilized in the synthesis of oligonucleotides. Specifically, it has been incorporated into oligodeoxyribonucleotides for photoaffinity modification of proteins and nucleic acids. Its presence in the oligonucleotide chain allows for the study of thermal stability and UV-induced cross-linking in DNA-protein complexes, making it a valuable tool in genetic and protein interaction studies (Agapkina et al., 2002).

Ribosome and RNA Studies

Research on the environment of 5S rRNA in the ribosome has used derivatives of this compound. These derivatives helped identify contacts between 5S rRNA and 23S rRNA in Escherichia coli ribosomes, offering insights into the structure and function of 5S rRNA within the ribosome (Sergiev et al., 1998).

MicroRNA Target Identification

Diazirine-containing RNA photo-cross-linking probes, derived from this compound, have been applied in the identification of microRNA targets. These probes facilitate the study of RNA interactions and gene regulation by miRNAs, demonstrating their efficacy in biological research (Nakamoto & Ueno, 2014).

DNA/Protein Crosslinking

In DNA/protein crosslinking studies, a derivative of this compound was synthesized and used to investigate DNA-protein interactions, providing valuable insights into the binding dynamics and structural relationships between DNA and proteins (Korshunova et al., 1999).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .

Mode of Action

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could suggest that the compound interacts with its targets in a way that enhances these properties, leading to changes in the target’s function or activity.

Biochemical Pathways

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency towards certain enzymes, suggesting that it may affect pathways involving these enzymes .

Pharmacokinetics

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity and metabolic stability , which could potentially impact the compound’s bioavailability.

Result of Action

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency , suggesting that the compound may have a significant impact on its targets at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials

Cellular Effects

Compounds with a trifluoromethyl group have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Properties

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPHOBKSUXHPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)

![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)

![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)